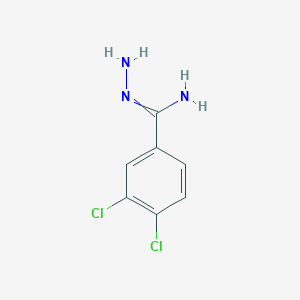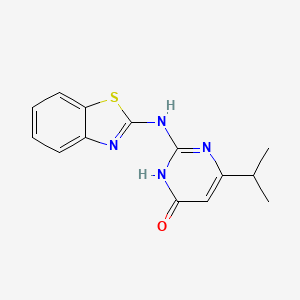![molecular formula C7H6BF3O2 B14089891 [2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
[2-(Difluoromethyl)-6-fluorophenyl]boranediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Difluoromethyl)-6-fluorophenyl]boranediol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and fluorophenyl groups imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-6-fluorophenyl]boranediol typically involves the introduction of difluoromethyl and fluorophenyl groups through difluoromethylation and fluorination reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired product. For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R under neutral or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
[2-(Difluoromethyl)-6-fluorophenyl]boranediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
[2-(Difluoromethyl)-6-fluorophenyl]boranediol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of [2-(Difluoromethyl)-6-fluorophenyl]boranediol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
[2-(Trifluoromethyl)-6-fluorophenyl]boranediol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[2-(Difluoromethyl)-4-fluorophenyl]boranediol: Similar but with the fluorine atom at a different position on the phenyl ring.
Uniqueness
The unique combination of difluoromethyl and fluorophenyl groups in [2-(Difluoromethyl)-6-fluorophenyl]boranediol imparts distinct chemical properties that differentiate it from similar compounds.
特性
分子式 |
C7H6BF3O2 |
|---|---|
分子量 |
189.93 g/mol |
IUPAC名 |
[2-(difluoromethyl)-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7,12-13H |
InChIキー |
HMCNBDGFBSFZKG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=C1F)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)

![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
